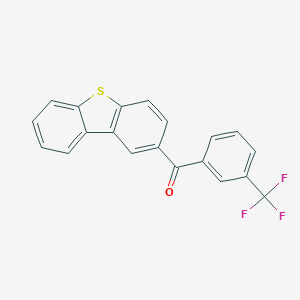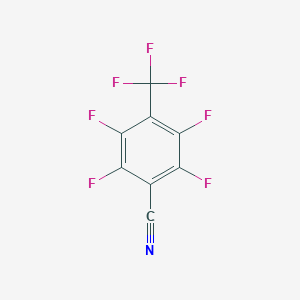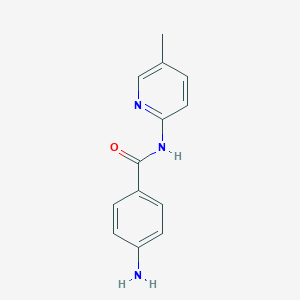
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzothiophene, 2-(m-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMDB and has a molecular formula of C16H9F3O2S.
Mecanismo De Acción
The mechanism of action of TFMDB involves its interaction with proteins and nucleic acids. TFMDB binds to the amino acid residues in proteins and the nucleotide bases in nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
Efectos Bioquímicos Y Fisiológicos
TFMDB has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal compound for use in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TFMDB is its high sensitivity and specificity for the detection of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for specialized equipment for detection.
Direcciones Futuras
There are several future directions for research on TFMDB. One potential area of research is its use as a diagnostic tool for the detection of diseases such as cancer. Another potential area of research is its use as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new fluorescent probes based on the structure of TFMDB.
Métodos De Síntesis
The synthesis of TFMDB involves the reaction of dibenzothiophene with trifluoroacetic anhydride in the presence of a catalyst. This method has been widely used by researchers to produce TFMDB in large quantities for various scientific applications.
Aplicaciones Científicas De Investigación
TFMDB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for the detection of proteins and nucleic acids. TFMDB has been shown to bind to proteins and nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
Propiedades
Número CAS |
17739-81-0 |
|---|---|
Nombre del producto |
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)- |
Fórmula molecular |
C20H11F3OS |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
dibenzothiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H11F3OS/c21-20(22,23)14-5-3-4-12(10-14)19(24)13-8-9-18-16(11-13)15-6-1-2-7-17(15)25-18/h1-11H |
Clave InChI |
BUSWROKLCOZQHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Otros números CAS |
17739-81-0 |
Sinónimos |
2-(m-Trifluoromethylbenzoyl)dibenzothiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)



![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)